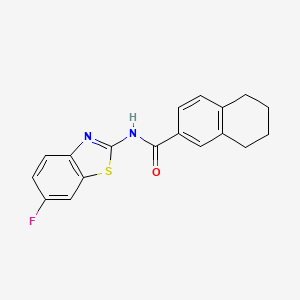

N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Historical Development in Benzothiazole Research

Benzothiazole derivatives trace their origins to Heinrich Debus’s 1889 synthesis of the parent benzothiazole structure, a fusion of benzene and thiazole rings. Initially explored as synthetic intermediates, their medicinal potential emerged in the mid-20th century with the discovery of antitumor and antimicrobial activities in substituted derivatives. The introduction of fluorine at the 6-position of the benzothiazole ring, as seen in the subject compound, represents a strategic advancement to enhance metabolic stability and target affinity. Early 21st-century work demonstrated that fluorinated benzothiazoles exhibit improved blood-brain barrier penetration and kinase inhibition profiles, catalyzing interest in derivatives like N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide.

The incorporation of a tetrahydronaphthalene carboxamide moiety arose from efforts to balance lipophilicity and conformational rigidity. This design strategy, informed by quantitative structure-activity relationship (QSAR) models, aimed to optimize interactions with hydrophobic enzyme pockets while maintaining solubility.

Structural Classification Within Heterocyclic Amide Compounds

This compound belongs to the secondary amide subclass, featuring a nitrogen atom bonded to two carbon groups: the 6-fluoro-1,3-benzothiazol-2-yl substituent and the 5,6,7,8-tetrahydronaphthalene-2-carbonyl group. The structural hierarchy includes:

| Structural Feature | Classification |

|---|---|

| Core heterocycle | Benzothiazole (aromatic) |

| Amide type | Secondary (N-disubstituted) |

| Naphthalene modification | Partially saturated (tetrahydro) |

| Substituent positions | 6-fluoro (benzothiazole), 2-carboxamide (naphthalene) |

The benzothiazole ring contributes π-π stacking capabilities, while the tetrahydronaphthalene system introduces sp³-hybridized carbons that reduce planarity and enhance membrane permeability. The fluorine atom serves dual roles: electronic modulation of the benzothiazole ring and steric hindrance to metabolic oxidation.

Research Significance in Medicinal Chemistry

As a TRPC3/6 antagonist, this compound demonstrates potent inhibitory activity with IC₅₀ values of 3.3 ± 0.13 μM (TRPC3) and 4.2 ± 0.1 μM (TRPC6). Comparative analysis reveals its selectivity profile:

| Target | IC₅₀ (μM) | Selectivity Ratio vs. TRPC7 |

|---|---|---|

| TRPC3 | 3.3 | >10-fold |

| TRPC6 | 4.2 | >10-fold |

| TRPC5 | >50 | N/A |

Molecular docking studies attribute this selectivity to optimal complementarity between the tetrahydronaphthalene group and hydrophobic TRPC6 subpockets. The compound’s benzothiazole amide scaffold also shows potential for CYP3A4 inhibition, suggesting utility as a pharmacokinetic enhancer in combination therapies.

Current Status in Academic Literature

Recent publications emphasize three research trajectories:

- Synthetic Methodology : Improved yields (up to 78%) via potassium hydroxide-catalyzed cyclocondensation in dioxane.

- Structural Optimization : Introduction of dimethylamino propyl substituents to enhance TRPC6 binding affinity.

- Therapeutic Applications : Preclinical evidence of anti-gastric cancer activity through TRPC6-mediated calcium signaling modulation.

Despite these advancements, literature gaps persist regarding the compound’s crystallographic characterization and in vivo metabolic fate. Current research prioritizes addressing these limitations while exploring structure-activity relationships through systematic substituent variation.

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-14-7-8-15-16(10-14)23-18(20-15)21-17(22)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDODHMCFLOCLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to modify the compound’s structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C16H15FN2O2S

- Molecular Weight : 330.37 g/mol

- IUPAC Name : N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Studies have shown that compounds containing benzothiazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties . In vitro studies suggest that it exhibits activity against a range of pathogens, including bacteria and fungi. The presence of the benzothiazole ring is known to enhance antimicrobial efficacy due to its ability to interact with microbial enzymes .

Neurological Research

Recent investigations into the compound's effects on the central nervous system have revealed its potential as a neuroprotective agent . It has been shown to modulate neurotransmitter levels and exhibit anti-inflammatory effects in models of neurodegenerative diseases . This suggests that it may have applications in treating conditions such as Alzheimer's disease.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory properties of this compound. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models . This makes it a candidate for further development in treating chronic inflammatory diseases.

Case Study 1: Antitumor Activity

A study conducted by Kini et al. (2007) explored the antitumor activity of benzothiazole derivatives, including this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value indicating effective cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Research published by Munirajasekhar et al. (2011) demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study utilized a disk diffusion method to assess efficacy and reported zones of inhibition comparable to standard antibiotics .

Case Study 3: Neuroprotective Effects

In a neuropharmacological study by Gurupadayya et al. (2008), this compound was evaluated for its neuroprotective effects in a rat model of oxidative stress. The findings indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids . This inhibition leads to increased levels of palmitoylethanolamide (PEA), which exerts anti-inflammatory and analgesic effects through the activation of peroxisome proliferator-activated receptor-α (PPAR-α) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

Key Compounds :

- Target Compound : 6-Fluoro substituent.

- EP 3 348 550A1 Derivatives : 6-Trifluoromethyl, 6-methoxy, or 6-chloro substituents .

- Analogs : 6-Methyl, 6-methoxy, or 6-chloro substituents .

Impact of Substituents :

- Electron-Withdrawing Groups (6-Fluoro, 6-Trifluoromethyl) : Enhance binding affinity to target receptors through dipole interactions and improved metabolic stability. The trifluoromethyl group (in EP 3 348 550A1) offers greater steric bulk and hydrophobicity compared to fluorine .

- Electron-Donating Groups (6-Methyl, 6-Methoxy) : Increase lipophilicity but may reduce target specificity due to steric hindrance .

- Halogen Comparisons : 6-Fluoro is less toxic than 6-chloro analogs, which are associated with higher environmental persistence .

Linker Group Variations

Core Structure Variations

The tetralin core in the target compound and analogs improves bioavailability compared to planar phenyl cores .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Activity : Benzothiazole-tetralin hybrids (e.g., analogs) are frequently screened for kinase inhibition and neurodegenerative disease applications . The target compound’s fluorinated benzothiazole may offer superior selectivity over methyl or methoxy derivatives.

- Safety : While direct toxicity data for the target compound is unavailable, structural analogs with carboxamide linkers (e.g., ) show acute oral toxicity (H302) and skin irritation (H315), necessitating cautious handling .

- Synthetic Feasibility : The SHELX system () is widely used for crystallographic characterization of such compounds, ensuring structural validation .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiazole moiety and a tetrahydronaphthalene core. The molecular formula is with a molecular weight of 319.35 g/mol. The fluorine substitution at the benzothiazole ring enhances its biological activity by influencing electronic properties and lipophilicity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor effects. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : A study demonstrated that related benzothiazole derivatives showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- Antifungal and Antibacterial Activity : In vitro studies revealed that it possesses antifungal properties against Candida species and antibacterial activity against Gram-positive bacteria. The mechanism involves disruption of microbial cell membranes .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : Animal models have shown reduced inflammation markers upon administration of related compounds .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in tumor growth and inflammation.

- Receptor Modulation : The compound can interact with various receptors in the central nervous system and immune system, modulating their activity.

- Oxidative Stress Reduction : It may enhance antioxidant defenses in cells, reducing oxidative stress and subsequent cellular damage.

Pharmacokinetics

While detailed pharmacokinetic data for this compound is limited, compounds with similar structures typically exhibit favorable absorption and distribution characteristics due to their lipophilicity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

- Methodology : Synthesis typically involves coupling a fluorobenzothiazole amine with a tetrahydronaphthalene carboxylic acid derivative. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Amide bond formation under reflux conditions with a base (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane or THF) .

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Critical Parameters : Reaction temperature (40–60°C), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 acid/amine) to minimize side products.

Q. How is the compound structurally characterized?

- Analytical Techniques :

- X-ray crystallography (using SHELX software ) to resolve the 3D structure, including fluorine positioning and tetrahydronaphthalene ring conformation.

- NMR Spectroscopy : NMR confirms fluorine substitution, while and NMR validate the benzothiazole and tetrahydronaphthalene moieties .

- Mass Spectrometry (HRMS) : Determines molecular weight (expected m/z: ~370–375) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended?

- In Vitro Assays :

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases linked to the benzothiazole scaffold’s known activity .

- Stability Testing : HPLC monitoring under physiological pH (7.4) and temperature (37°C) to evaluate degradation kinetics .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up in academic settings?

- Strategies :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .

- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

- Data-Driven Optimization : Design of Experiments (DoE) to analyze interactions between temperature, solvent polarity, and catalyst loading .

Q. How to resolve contradictions between computational docking and crystallographic data?

- Case Study : If molecular docking predicts fluorine interactions with a kinase active site but crystallography shows no direct contact:

- Validation Steps :

Re-refine crystallographic data using SHELXL to check for omitted electron density.

Perform MD simulations (e.g., AMBER) to assess dynamic binding modes vs. static crystal structures .

Validate via mutagenesis (e.g., replacing fluorine with hydrogen to test activity loss) .

Q. What methodologies elucidate the compound’s pharmacokinetic (PK) profile?

- In Vivo PK Studies :

- ADME Profiling :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability.

- Metabolism : Liver microsome incubation (human/rat) with LC-MS to identify phase I/II metabolites .

- Toxicokinetics : Dose-ranging studies in rodent models, monitoring plasma concentration-time curves and organ histopathology .

Q. How to design SAR studies for fluorinated benzothiazole derivatives?

- Approach :

- Analog Synthesis : Replace fluorine with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to test activity trends .

- Biological Testing : Parallel screening against isoforms of target enzymes (e.g., COX-2 vs. COX-1) to assess selectivity .

- Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent effects with bioactivity .

Critical Considerations for Researchers

- Crystallographic Artifacts : Always cross-validate SHELXL-refined structures with DFT-optimized geometries to confirm fluorine orientation .

- Biological Replicates : Use ≥3 independent experiments for IC₅₀ determinations to account for cell line variability .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replace, Reduce, Refine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.